molecular formula C10H12BF3O4 B6342801 3-Propoxy-4-(trifluoromethoxy)phenylboronic acid CAS No. 2096333-63-8

3-Propoxy-4-(trifluoromethoxy)phenylboronic acid

Cat. No.: B6342801
CAS No.: 2096333-63-8
M. Wt: 264.01 g/mol
InChI Key: PRZBWPNYGNZDDJ-UHFFFAOYSA-N
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Description

3-Propoxy-4-(trifluoromethoxy)phenylboronic acid is a chemical compound with the CAS Number: 2096333-63-8 . It has a molecular weight of 264.01 .


Molecular Structure Analysis

The InChI code for this compound is 1S/C10H12BF3O4/c1-2-5-17-9-6-7 (11 (15)16)3-4-8 (9)18-10 (12,13)14/h3-4,6,15-16H,2,5H2,1H3 . This indicates the molecular structure of the compound.


Chemical Reactions Analysis

Boronic acids, such as this compound, are commonly used in Suzuki-Miyaura cross-coupling reactions . They are also involved in addition reactions and cross-coupling reactions .

Scientific Research Applications

Benzoxaboroles and Derivatives

Benzoxaboroles, including 3-propoxy-4-(trifluoromethoxy)phenylboronic acid, are versatile compounds with a wide range of applications in both organic synthesis and biological contexts. They serve as building blocks and protecting groups in organic chemistry, demonstrating biological activity and potential in clinical trials due to their ability to bind hydroxyl compounds. This characteristic makes them valuable as molecular receptors for sugars and glycoconjugates, highlighting their significant role in the development of new therapeutic agents and diagnostic tools (Adamczyk-Woźniak et al., 2009).

Electrochemical Biosensors

The derivative's ability to selectively bind diols forms the basis for its use in constructing electrochemical glucose sensors, leveraging PBA-modified electrodes for voltammetric and potentiometric sensing. Such sensors can detect glycoproteins and fluoride ions, offering promising alternatives to traditional glucose monitoring methods and applications in detecting other biomolecules (Anzai, 2016).

Drug Delivery Systems

This compound derivatives are explored for pH- and sugar-sensitive drug delivery systems. Their incorporation into layer-by-layer films and microcapsules allows for targeted therapeutic delivery, responding to changes in environmental conditions such as pH shifts in disease sites or glucose levels in diabetic management. This specificity enhances the efficiency and safety of drug delivery mechanisms, potentially revolutionizing treatments for a variety of conditions (Sato et al., 2011).

Catalysis

The compound's role extends into catalysis, where its derivatives support the development of palladium nanoparticles on renewable polysaccharides. These catalysts facilitate the Suzuki cross-coupling of halobenzenes and phenylboronic acids, showcasing a sustainable approach to chemical synthesis that combines environmental friendliness with high catalytic efficiency. Such advancements are crucial for green chemistry, contributing to less hazardous and more sustainable industrial processes (Wolfson & Levy‐Ontman, 2020).

Properties

IUPAC Name

[3-propoxy-4-(trifluoromethoxy)phenyl]boronic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12BF3O4/c1-2-5-17-9-6-7(11(15)16)3-4-8(9)18-10(12,13)14/h3-4,6,15-16H,2,5H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PRZBWPNYGNZDDJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC(=C(C=C1)OC(F)(F)F)OCCC)(O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12BF3O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

264.01 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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